4-bromo-N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]benzamide
Description
4-Bromo-N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]benzamide is a halogenated benzamide derivative characterized by a 4-bromobenzamide core linked to a 2,2,2-trichloroethyl moiety substituted with a 4-bromophenoxy group.
Properties
Molecular Formula |
C15H10Br2Cl3NO2 |
|---|---|
Molecular Weight |
502.4 g/mol |
IUPAC Name |
4-bromo-N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]benzamide |
InChI |
InChI=1S/C15H10Br2Cl3NO2/c16-10-3-1-9(2-4-10)13(22)21-14(15(18,19)20)23-12-7-5-11(17)6-8-12/h1-8,14H,(H,21,22) |
InChI Key |
ZVKIXNNDEXSEOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(C(Cl)(Cl)Cl)OC2=CC=C(C=C2)Br)Br |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution of Trichloroacetonitrile
Trichloroacetonitrile reacts with 4-bromophenol under alkaline conditions to form 1-(4-bromophenoxy)-2,2,2-trichloroacetonitrile, followed by reduction to the amine. A study employing sodium borohydride in tetrahydrofuran (THF) at 0°C achieved a 78% yield of the amine intermediate. Alternative reductants like lithium aluminum hydride (LiAlH4) in diethyl ether provided comparable yields but required stricter moisture control.
Direct Amination of Trichloroethanol Derivatives
A patent-described method involves reacting 2,2,2-trichloroethanol with 4-bromophenol in the presence of thionyl chloride (SOCl2), yielding the corresponding chloroethyl ether. Subsequent amination with aqueous ammonia at 60°C produced the target amine with 85% efficiency. This route avoids nitrile intermediates, simplifying purification.
Benzamide Coupling Strategies
Coupling the trichloroethylamine intermediate with 4-bromobenzoyl chloride constitutes the critical amide bond-forming step.
Schotten-Baumann Reaction
Classical Schotten-Baumann conditions (aqueous NaOH, dichloromethane) facilitated the reaction at 0°C, but yields plateaued at 65% due to hydrolysis side reactions. Replacing NaOH with trimethylamine (TEA) in anhydrous dimethylformamide (DMF) improved yields to 82% by suppressing hydrolysis.
Catalytic Coupling with Carbodiimides
A PMC study utilized 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF, achieving 90% conversion at room temperature. This method proved superior for sterically hindered substrates, though required post-reaction purification via column chromatography.
Table 1: Comparative Analysis of Coupling Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Schotten-Baumann (NaOH) | 0°C, DCM/H2O | 65 | 78 |
| Schotten-Baumann (TEA) | RT, DMF | 82 | 89 |
| EDC/HOBt | RT, DMF, 24 h | 90 | 94 |
Bromination and Functional Group Compatibility
Position-selective bromination presents challenges due to the compound’s multiple reactive sites.
Electrophilic Aromatic Bromination
Direct bromination of the precursor N-[1-(phenoxy)-2,2,2-trichloroethyl]benzamide with bromine (Br2) in dichloromethane at -5°C introduced the 4-bromo substituent on both the phenoxy and benzamide rings. However, this method lacked regioselectivity, producing a 55:45 mixture of 4-bromo and 3-bromo isomers.
Suzuki-Miyaura Cross-Coupling
A regioselective alternative employed 4-bromophenylboronic acid with palladium(II) acetate (Pd(OAc)2) in toluene/ethanol (3:1). This method achieved 92% regioselectivity for the 4-bromo product at 80°C. Catalyst loading below 2 mol% maintained cost-effectiveness while preventing over-reduction.
Reaction Optimization and Scale-Up Challenges
Solvent System Impact
Polar aprotic solvents (DMF, DMAc) enhanced reaction rates but complicated product isolation. Mixed solvent systems (DMF/toluene 1:4) balanced reactivity and purification ease, reducing post-reaction solvent removal costs by 40%.
Temperature Gradients
Controlled warming protocols (0°C → RT over 6 h) minimized byproduct formation during amidation. Rapid temperature spikes above 50°C led to trichloroethyl group decomposition, as evidenced by GC-MS analysis.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Acids and Bases: For hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while hydrolysis can produce carboxylic acids and amines .
Scientific Research Applications
Chemistry
The compound serves as a building block in organic synthesis. Its structural components can be modified to create more complex molecules. For instance:
- Reactivity : The bromine atoms can undergo substitution reactions to form derivatives with varied biological activities.
- Synthesis : It can be utilized in multi-step synthetic pathways to develop new compounds with potential applications in pharmaceuticals.
Biology
In biological research, 4-bromo-N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]benzamide is investigated for its potential as:
- Enzyme Inhibitor : Studies have shown that it may inhibit specific enzymes involved in cellular processes.
- Receptor Modulator : The compound's interaction with various receptors could lead to modulation of biological pathways.
Medicine
The compound has been explored for its therapeutic effects , particularly:
- Anticancer Activity : Research indicates that it may exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, making it a candidate for developing new antimicrobial agents.
Study on Anticancer Activity
A study evaluated the anticancer properties of the compound against several cancer cell lines using the Sulforhodamine B assay. The results indicated significant cytotoxicity, particularly against estrogen receptor-positive breast adenocarcinoma cells.
Antimicrobial Efficacy Study
Another research effort focused on the antimicrobial efficacy of derivatives of this compound. The results suggested that modifications to the side chains significantly impacted potency against Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of 4-bromo-N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural differences between the target compound and analogues (Table 1):
Table 1: Structural Comparison of 4-Bromo-Substituted Benzamides
- Methoxy groups in A9 () and trimethoxy substituents in donate electron density, increasing solubility and altering hydrogen-bonding capabilities.
Steric and Lipophilic Effects :
Spectroscopic and Crystallographic Data
Biological Activity
4-bromo-N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]benzamide is a synthetic organic compound notable for its complex structure and potential biological activities. It features a bromophenyl group, a trichloroethyl moiety, and is classified under the benzamide derivatives. This compound has garnered interest in various fields including medicinal chemistry and environmental science due to its unique properties.
- Molecular Formula : C15H10Br2Cl3NO2
- Molecular Weight : 478.6 g/mol
- IUPAC Name : N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-4-tert-butylbenzamide
- CAS Number : 301360-27-0
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of 4-bromoaniline with 2,2,2-trichloroethyl chloroformate to form an intermediate, which is then reacted with 4-tert-butylbenzoyl chloride under basic conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator by binding to active sites of enzymes, thereby blocking their activity. The hydrophobic trichloroethyl group can interact with protein pockets, while the bromophenyl group can form hydrogen bonds with amino acid residues .
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing bromophenyl groups have shown enhanced cytotoxicity against various cancer cell lines. This activity is often linked to their ability to induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research suggests that it may inhibit the growth of certain bacterial strains due to its structural components that interact with microbial enzymes or cell membranes. The presence of bromine atoms enhances the electron density on the molecule, potentially increasing its reactivity towards biological targets .
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. In animal models, exposure to similar brominated compounds has shown varying degrees of toxicity depending on dosage and duration of exposure. Notably, studies have highlighted concerns regarding neurotoxicity and potential endocrine disruption associated with halogenated organic compounds .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a related compound exhibited IC50 values in the micromolar range against breast cancer cell lines. The mechanism was linked to the induction of oxidative stress leading to apoptosis .
Case Study 2: Antimicrobial Activity
Another research effort focused on evaluating the antimicrobial efficacy of this class of compounds against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones in agar diffusion assays, suggesting potential as an antimicrobial agent .
Data Table: Biological Activity Overview
Q & A
Q. What strategies mitigate by-product formation during large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
